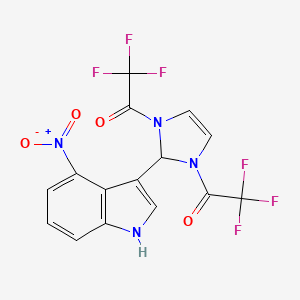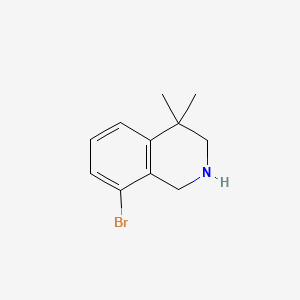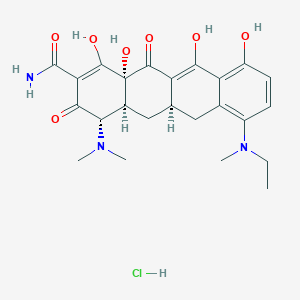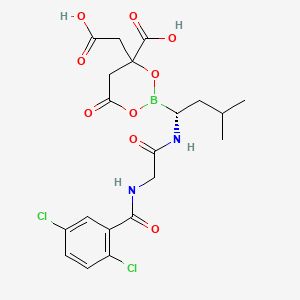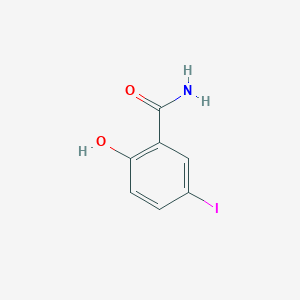
Emeraldine base polyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emeraldine base polyaniline is a conducting polymer that belongs to the family of polyaniline compounds. It is known for its unique electrical properties, which make it a subject of extensive research and application in various fields. This compound is the most stable form of polyaniline and is characterized by its blue color in its base form and green color when protonated to form emeraldine salt .
Wirkmechanismus
Target of Action
Emeraldine base polyaniline (PANI-EB) is an intrinsically conducting polymer (ICP) that can be formed by oxidative polymerization of aniline . The primary targets of PANI-EB are the corrosive agents against which it exhibits a protective mechanism . It also targets multi-walled carbon nanotubes (MWCNTs) to form a nanocomposite used in electro-sensitive detection of certain metals .
Mode of Action
PANI-EB contains oxidized diimine and reduced diamine . It can be modified into the conjugating emeraldine base form by p-type doping with protonic acid . The proton induced spin unpaired mechanism leads to a structural change with one pair unpaired spin per repeat unit without any alter in the number of the electrons .
Biochemical Pathways
The biochemical pathways of PANI-EB involve the oxidative polymerization of aniline . This process forms a polymer with a structure that alternates between oxidized diimine and reduced diamine units . The emeraldine base then undergoes a reversible oxidation reaction, yielding an oxidation product with an unpaired electron, which is the emeraldine salt polaron-bipolaron .
Pharmacokinetics
PANI-EB is soluble in m-cresol, DMAC, DMF, DMSO, and NMP .
Result of Action
The result of PANI-EB’s action is the formation of a conductive polymer with a unique structure. This structure allows PANI-EB to exhibit high environmental stability and tunable conductivity . It can also form a nanocomposite with MWCNTs, which can be used to functionalize glassy carbon electrodes for the electro-sensitive detection of cadmium (Cd (II)) and lead (Pb (II)) .
Action Environment
The action of PANI-EB is influenced by environmental factors such as pH and the presence of protonic acids. PANI-EB forms at pH>7 . Its conductivity and solubility can be modified by p-type doping with protonic acid . Furthermore, PANI-EB is environmentally stable, which enhances its efficacy and stability in various applications .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Emeraldine base polyaniline are not fully understood yet. It is known that this compound can interact with various biomolecules. For instance, it can bind to proteins and enzymes, altering their function and potentially influencing biochemical reactions .
Cellular Effects
This compound can have various effects on cells and cellular processes. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can bind to various biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Emeraldine base polyaniline can be synthesized through various methods, including chemical oxidation and electrochemical polymerization. The most common method involves the oxidative polymerization of aniline using ammonium peroxydisulfate as an oxidant in an acidic medium . The reaction typically takes place under ice bath conditions to control the reaction rate and temperature. Industrial production methods often involve the use of stabilizers, such as potato starch, to enhance the physicochemical properties and processability of the resulting polyaniline .
Analyse Chemischer Reaktionen
Emeraldine base polyaniline undergoes several types of chemical reactions, including oxidation, reduction, and protonation.
Oxidation: The compound can be oxidized to form pernigraniline, which is the fully oxidized state of polyaniline.
Reduction: It can be reduced to form leucoemeraldine, the fully reduced state.
Protonation: Protonation of this compound with acids converts it to emeraldine salt, which is highly conductive.
Common reagents used in these reactions include ammonium peroxydisulfate for oxidation and various acids for protonation. The major products formed from these reactions are the different oxidation states of polyaniline, each with distinct electrical properties .
Wissenschaftliche Forschungsanwendungen
Emeraldine base polyaniline has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Emeraldine base polyaniline is often compared with other conducting polymers such as polypyrrole, polythiophene, and polyacetylene.
Polypyrrole: Known for its high conductivity and stability, but less flexible compared to polyaniline.
Polythiophene: Offers better processability and environmental stability but has lower conductivity than polyaniline.
Polyacetylene: Exhibits high conductivity but is less stable and more difficult to process compared to polyaniline.
This compound stands out due to its ease of synthesis, high environmental stability, and tunable electrical properties through doping and protonation .
Eigenschaften
CAS-Nummer |
25233-30-1 |
|---|---|
Molekularformel |
NA |
Molekulargewicht |
5000~100000 |
Synonyme |
Emeraldine base polyaniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


